molecular formula C15H21NO2 B3757706 N-cyclopentyl-4-phenoxybutanamide

N-cyclopentyl-4-phenoxybutanamide

Cat. No.: B3757706
M. Wt: 247.33 g/mol
InChI Key: SXMRAVWFAFMYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-phenoxybutanamide is an organic compound characterized by a cyclopentyl group attached to the nitrogen atom of a butanamide backbone and a phenoxy substituent at the 4-position of the butanamide chain. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 263.34 g/mol. The compound’s structure combines a moderately sized cycloalkyl group (cyclopentyl) with a phenoxybutanamide moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-cyclopentyl-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(16-13-7-4-5-8-13)11-6-12-18-14-9-2-1-3-10-14/h1-3,9-10,13H,4-8,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMRAVWFAFMYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-phenoxybutanamide typically involves the reaction of cyclopentylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxybutanamides.

Scientific Research Applications

N-cyclopentyl-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkyl Substituents

The cycloalkyl group on the amide nitrogen significantly impacts molecular properties. Key comparisons include:

Compound Name Cycloalkyl Group Molecular Formula Molecular Weight (g/mol) Key Features
N-cyclopentyl-4-phenoxybutanamide Cyclopentyl C₁₅H₂₁NO₂ 263.34 Moderate steric bulk, balanced lipophilicity
N-cyclohexyl-4-phenoxybutanamide Cyclohexyl C₁₆H₂₃NO₂ 277.37 Increased lipophilicity, potential for improved membrane permeability
N-cyclooctyl-4-phenoxybutanamide Cyclooctyl C₁₈H₂₇NO₂ 305.42 Enhanced steric hindrance, reduced solubility in polar solvents
N-cyclododecyl-4-phenoxybutanamide Cyclododecyl C₂₂H₃₅NO₂ 345.52 High steric bulk, potential for unique binding selectivity

Key Insights :

  • Smaller cycloalkyl groups (e.g., cyclopentyl) offer a balance between steric effects and solubility, making them suitable for applications requiring moderate lipophilicity.
  • Larger groups (e.g., cyclododecyl) introduce pronounced steric hindrance, which may enhance selectivity in protein binding but reduce aqueous solubility .

Analogues with Modified Phenoxy Substituents

Substituents on the phenoxy ring alter electronic properties and biological activity:

Compound Name Phenoxy Substituent Molecular Formula Key Features
N-cyclopentyl-4-(3,4-dimethylphenoxy)butanamide 3,4-dimethyl C₁₇H₂₅NO₂ Increased electron-donating effects, potential for enhanced stability
N-cyclopentyl-4-(4-chloro-3,5-dimethylphenoxy)butanamide 4-chloro-3,5-dimethyl C₁₇H₂₄ClNO₂ Halogen substitution improves electrophilicity, possible cytotoxicity
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide 3-methyl + aminomethyl C₁₈H₂₂N₂O₂ Amino group introduces hydrogen-bonding capacity, enhancing target interaction

Key Insights :

  • Electron-donating groups (e.g., methyl) on the phenoxy ring may stabilize the compound against oxidative degradation.
  • Halogenation (e.g., chlorine) can enhance biological activity but may also increase toxicity .

Analogues with Functional Group Variations

Modifications to the amide or adjacent groups influence reactivity and applications:

Compound Name Functional Group Variation Key Features
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide Hydroxy and hydroxymethyl groups Increased hydrophilicity, potential for antiviral or anti-inflammatory activity
N-(4-cyanophenyl)cyclobutanecarboxamide Cyano group on phenyl ring Enhanced polarity, possible applications in kinase inhibition
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide Methoxy substituents Improved solubility, altered pharmacokinetic profile

Key Insights :

  • Hydroxy and hydroxymethyl groups enhance water solubility and hydrogen-bonding interactions, critical for drug-receptor binding .
  • Cyano or methoxy groups modulate electronic properties, affecting both chemical reactivity and biological target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-4-phenoxybutanamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-4-phenoxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.